Methyl 5-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE: This compound is characterized by its unique structure, which includes a furan ring, a morpholine ring, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route can be summarized as follows:
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using reagents like dichlorobenzene.
Amidation Reaction: The furan ring is then subjected to an amidation reaction to introduce the furan-amido group.
Formation of the Morpholine Ring: The morpholine ring is synthesized separately and then coupled with the furan-amido intermediate.
Esterification: The final step involves the esterification of the benzoate group with the morpholine-furan-amido intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
METHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of METHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
METHYL 5-(2,5-DICHLOROPHENYL)-2-FUROATE: Shares the dichlorophenyl and furan groups but lacks the morpholine and benzoate ester groups.
5-(2-CHLOROPHENYL)FURAN-2-CARBOXYLIC ACID METHYL ESTER: Similar furan and phenyl groups but with different substitution patterns.
5-(3-CHLOROPHENYL)FURAN-2-CARBOXYLIC ACID METHYL ESTER: Similar structure with a different position of the chlorine atom.
Uniqueness
METHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and benzoate ester group differentiates it from other similar compounds, potentially enhancing its reactivity and application potential.
Properties
Molecular Formula |
C23H20Cl2N2O5 |
---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
methyl 5-[[5-(2,5-dichlorophenyl)furan-2-carbonyl]amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C23H20Cl2N2O5/c1-30-23(29)17-13-15(3-5-19(17)27-8-10-31-11-9-27)26-22(28)21-7-6-20(32-21)16-12-14(24)2-4-18(16)25/h2-7,12-13H,8-11H2,1H3,(H,26,28) |
InChI Key |
PFUAKAWASYIXEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.